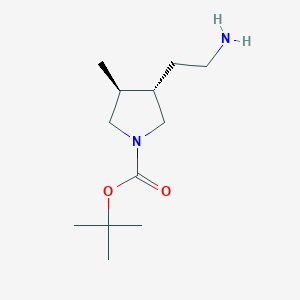
N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, including N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide-like compounds, often involves cyclization reactions and the interaction with various reagents. One common method is the reaction of hydrazinecarbothioamide derivatives with iodine and triethylamine in DMF, leading to the formation of thiazole derivatives through dehydrosulfurization. This process can achieve yields up to 84% and the structures of the synthesized compounds are typically confirmed using NMR spectroscopy data (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide, can be thoroughly characterized using techniques like NMR, IR, and mass spectrometry. Single-crystal X-ray diffraction (SC-XRD) is also employed to understand the detailed geometry of these compounds, providing insights into their molecular conformations and the presence of functional groups contributing to their biological activities (Haroon et al., 2019).
Chemical Reactions and Properties
N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide and its derivatives undergo various chemical reactions, including interactions with metal ions, to form complexes with significant biological activities. For example, the reaction with thiocarbamoyl derivatives and metal ions like Co(II), Cu(II), and Zn(II) acetate leads to the synthesis of complexes characterized by spectral analysis and showing properties such as antioxidant and analgesic effects (Sherif & Hosny, 2014).
Physical Properties Analysis
The physical properties of thiazole derivatives are determined using spectroscopic and crystallographic techniques, providing essential data on their stability, solubility, and morphology. Detailed analysis includes the study of their crystalline structure and the evaluation of hydrogen bonding patterns, which are crucial for understanding the compound's interactions in biological systems (Lynch & Mcclenaghan, 2004).
Chemical Properties Analysis
The chemical properties of N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide derivatives are influenced by their functional groups and molecular structure. Studies focusing on their reactivity, stability under different conditions, and interactions with biological targets are vital. For instance, molecular docking studies can predict the binding affinity of these compounds to various enzymes or receptors, indicating their potential as inhibitors for specific biological pathways (Pavlova et al., 2022).
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
Studies on similar compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, provide insights into the metabolic pathways and disposition of thiazole carboxamides. These studies reveal extensive metabolism and the identification of principal circulating components and metabolites, offering a foundation for understanding the biotransformation of N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide (Renzulli et al., 2011).
Pharmacokinetic Evaluations
Pharmacokinetic evaluations of compounds such as tiazofurin, which exhibits antitumor activity, underscore the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of thiazole carboxamides. These studies not only determine the maximally tolerated doses but also elucidate the mechanisms of action, potentially applicable to N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide (Melink et al., 1985).
Eigenschaften
IUPAC Name |
2-anilino-N-(2-ethylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-13-8-6-7-11-15(13)20-17(22)16-12-23-18(21-16)19-14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWZJWYFFBHPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)

![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)
![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)



![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)
